molecular formula C9H16N2O4 B580996 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid CAS No. 1262412-13-4

3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid

Cat. No.: B580996
CAS No.: 1262412-13-4
M. Wt: 216.237
InChI Key: XQGUPRXBCKPKJE-UHFFFAOYSA-N
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Description

3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C₉H₁₆N₂O₄ It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Scientific Research Applications

Application in Synthetic Chemistry

Metathesis Reactions for β-Amino Acid Derivatives

Cyclic β-amino acids, akin to "3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid," are pivotal in drug research due to their biological relevance. The synthesis and further functionalization of these compounds through various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, are crucial for developing new molecular entities. These processes are highly valued for their selectivity, versatility, and efficiency in producing densely functionalized derivatives (Kiss et al., 2018).

Role in Drug Synthesis

Synthesis of N-heterocycles via Sulfinimines

The compound and its structural analogs serve as starting points in the stereoselective synthesis of amines and N-heterocycles, which are structural motifs in many natural products and therapeutically relevant compounds. The extensive use of tert-butanesulfinamide, a related derivative, exemplifies the importance of such compounds in asymmetric synthesis strategies (Philip et al., 2020).

Application in Material Science

Development of Bioactive Compounds

Compounds containing tertiary butyl groups, such as "this compound," are explored for their potential in the synthesis of bioactive compounds. These include antioxidants and agents with anticancer, antimicrobial, and antibacterial properties. Their utility extends to cosmetic, agronomic, and pharmaceutical industries, demonstrating the compound's versatility beyond basic research (Dembitsky, 2006).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid typically involves the protection of azetidine-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group. The general synthetic route includes:

    Protection of the amine group: Azetidine-3-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected azetidine-3-carboxylic acid.

    Amination: The Boc-protected azetidine-3-carboxylic acid is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or activated esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium iodide (KI) in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Major Products:

    Free Amine: Upon deprotection of the Boc group.

    Peptide Derivatives: When used in peptide synthesis.

Chemistry

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of novel heterocyclic compounds.

Biology

  • Investigated for its potential as a scaffold in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Explored for its potential use in the synthesis of pharmaceutical intermediates.
  • Evaluated for its biological activity and therapeutic potential.

Industry

  • Utilized in the production of fine chemicals and advanced materials.
  • Applied in the synthesis of specialty chemicals for research and development.

Mechanism of Action

The mechanism of action of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is primarily related to its ability to act as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, and its removal under acidic conditions reveals the free amine, which can then participate in various biochemical and chemical reactions. The compound’s interactions with molecular targets and pathways depend on its specific applications, such as peptide synthesis or drug design.

Similar Compounds

    Azetidine-3-carboxylic acid: The parent compound without the Boc protection.

    3-Aminoazetidine-3-carboxylic acid: Similar structure but without the Boc group.

    N-Boc-azetidine-3-carboxylic acid: Another Boc-protected azetidine derivative.

Uniqueness

  • The presence of both the Boc group and the amino group at the 3-position makes this compound unique.
  • Its dual functionality allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5,10H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGUPRXBCKPKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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